molecular formula C19H18N8O B2721385 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea CAS No. 2034231-16-6

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea

Katalognummer: B2721385
CAS-Nummer: 2034231-16-6
Molekulargewicht: 374.408
InChI-Schlüssel: NEXQANDVAVWLEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and results from various studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine moiety linked to a pyrrolidine and a quinoline group. Its unique structural components contribute to its diverse biological activities.

Component Description
Triazolo[4,3-b]pyridazineA heterocyclic structure known for various bioactivities.
PyrrolidineA five-membered ring that enhances biological interaction.
QuinolineKnown for its antimalarial and anticancer properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The triazole and quinoline moieties are particularly noted for their ability to inhibit various cancer cell lines. For instance:

  • Mechanism of Action : The compound may interfere with cellular signaling pathways by inhibiting specific kinases involved in tumor growth and progression. This inhibition can lead to apoptosis in cancer cells.
  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can effectively reduce cell viability in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties:

  • Antibacterial Effects : Preliminary studies suggest that it may act against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is often associated with enhanced antimicrobial activity .
  • Antifungal Properties : Some derivatives have shown significant antifungal activity, making them candidates for treating fungal infections .

Case Studies

  • In Vitro Efficacy Against Cancer Cells
    • A study evaluated the effects of the compound on several cancer cell lines, revealing IC50 values indicative of potent anticancer activity. For example, the compound displayed an IC50 of 15 µM against A549 cells .
  • Antimicrobial Screening
    • Another study assessed the antimicrobial activity of various derivatives, including this compound. Results indicated significant inhibition zones against E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity:

  • Reagents Used : Common reagents include phosphorous oxychloride and various amine derivatives.
  • Modification Potential : Altering substituents on the quinoline or triazole moieties can lead to variations in biological activity, providing avenues for drug development.

Eigenschaften

IUPAC Name

1-quinolin-8-yl-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(23-15-5-1-3-13-4-2-9-20-18(13)15)22-14-8-10-26(11-14)17-7-6-16-24-21-12-27(16)25-17/h1-7,9,12,14H,8,10-11H2,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXQANDVAVWLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.